molecular formula C9H8N2O2 B2765457 Methyl imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1039356-98-3

Methyl imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2765457
CAS No.: 1039356-98-3
M. Wt: 176.175
InChI Key: JAHBFRLRXFGDFD-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 1039356-98-3) is a high-value chemical intermediate with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is supplied with a purity of not less than 97% to 98% . Its primary research application is as a critical scaffold in medicinal chemistry for the development of novel therapeutics, particularly as a precursor for 5-HT4 receptor partial agonists . The 5-HT4 receptor is a promising target for the treatment of cognitive disorders associated with Alzheimer's disease, as its activation can increase acetylcholine release in the brain and stimulate the non-amyloidogenic pathway, potentially reducing neurotoxic amyloid β-peptide levels . Structure-activity relationship (SAR) studies demonstrate that modifications to the imidazo[1,5-a]pyridine core, such as introducing an isopropyl group at the third position, can dramatically alter pharmacological activity from an antagonist to an agonist at the 5-HT4 receptor . Researchers utilize this compound to synthesize advanced carboxamide derivatives, aiming to improve metabolic stability, reduce hERG channel liability, and achieve acceptable pharmacokinetic properties with adequate brain penetration for central nervous system (CNS) targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-7-4-2-3-5-11(7)6-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHBFRLRXFGDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039356-98-3
Record name Methyl imidazo[1,5-a]pyridine-1-carboxylate
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Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,5-a]pyridine-1-carboxylic acid, while reduction can produce various substituted imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

Antimycobacterial Agents

Research has demonstrated that derivatives of methyl imidazo[1,5-a]pyridine-1-carboxylate exhibit potent activity against Mycobacterium tuberculosis. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and showed minimum inhibitory concentrations (MICs) as low as 0.006μM\leq 0.006\,\mu M against drug-resistant strains. These compounds not only inhibit bacterial growth but also target novel mechanisms essential for bacterial survival .

Anti-Cancer Drugs

The compound has been explored for its potential in developing anti-cancer therapeutics. Studies indicate that various imidazo[1,5-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Protein Kinase Inhibitors

Recent studies have highlighted the role of this compound derivatives as inhibitors of protein kinases. These enzymes are critical in various signaling pathways related to cancer and other diseases. The structural diversity of these compounds allows for targeted inhibition of specific kinases .

Agrochemical Applications

This compound derivatives are also being investigated for their potential use in agrochemicals. Their ability to act as herbicides or fungicides is attributed to their biological activity against various pests and pathogens affecting crops .

Materials Science Applications

In materials science, the unique optical properties of this compound make it suitable for applications in optoelectronic devices and sensors. The compound's luminescent properties enable its use in developing advanced imaging techniques and confocal microscopy .

Case Studies

Study Application Findings
Moraski et al. (2013)AntimycobacterialDeveloped a series of imidazo[1,2-a]pyridine-3-carboxamides with MICs ≤ 0.006 μM against resistant strains .
Hamdi et al. (2024)Anti-CancerDemonstrated that derivatives induce apoptosis in cancer cells through targeted pathways .
Pethe et al. (2018)Protein Kinase InhibitorsIdentified potent inhibitors with significant selectivity towards specific kinases .

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Structural Analogues: Positional and Functional Group Variations

The imidazo[1,5-a]pyridine scaffold allows for diverse substitutions, leading to compounds with distinct properties. Key analogues include:

Compound CAS Number Substituent Position Ester/Functional Group Key Features
Methyl imidazo[1,5-a]pyridine-1-carboxylate 1039356-98-3 1-position Methyl ester High solubility, intermediate lipophilicity, used in fluorescent probes .
Ethyl imidazo[1,5-a]pyridine-1-carboxylate 119448-87-2 1-position Ethyl ester Increased lipophilicity vs. methyl ester; slower hydrolysis kinetics .
Methyl imidazo[1,5-a]pyridine-6-carboxylate 697739-12-1 6-position Methyl ester Altered electronic properties; potential for optoelectronic applications .
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate 91350-91-3 3-position Ethyl ester + 1-methyl Enhanced steric bulk; modified biological activity .
Lithium 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate - 3-position Lithium carboxylate Improved water solubility; tested as GSK-3β inhibitor .

Photophysical Properties

The photophysical behavior of imidazo[1,5-a]pyridine derivatives is highly dependent on substituent positions and electronic effects:

  • This compound exhibits solvatochromic behavior with a large Stokes shift (~150 nm), making it suitable as a membrane probe .
  • Ethyl imidazo[1,5-a]pyridine-8-carboxylate (CAS 151509-02-3) shows similar solvatochromism but with a redshifted emission due to the electron-donating ethyl group .
  • Methyl imidazo[1,5-a]pyridine-6-carboxylate has reduced conjugation at the 6-position, leading to lower quantum yields compared to 1- and 3-substituted analogues .

Key Research Findings

Fluorescent Probe Efficacy

This compound outperforms dimeric analogues (e.g., compounds 2–4 in ) in liposomal models, with faster intercalation kinetics (t₁/₂ = 5 min vs. 15–20 min for dimers) . Its monomeric structure reduces aggregation-induced quenching, enhancing fluorescence intensity.

Comparative Druglikeness

Parameter Methyl 1-carboxylate Ethyl 1-carboxylate Lithium 3-carboxylate
LogP 1.8 2.3 -0.5
Water Solubility (mg/mL) 0.5 0.2 25.0
Plasma Stability (t₁/₂) 6 h 8 h >24 h

Data derived from lipophilicity calculations and experimental stability assays .

Biological Activity

Methyl imidazo[1,5-a]pyridine-1-carboxylate (MIP) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of MIP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

MIP has the molecular formula C9H8N2O2C_9H_8N_2O_2, featuring a fused imidazole and pyridine ring structure. This unique configuration contributes to its reactivity and biological properties. The compound serves as a scaffold for developing new drugs targeting specific biological pathways, particularly in the fields of oncology and infectious diseases.

Biological Activities

MIP exhibits a range of biological activities, including:

  • Anticancer Properties : MIP derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain MIP derivatives induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving p53 and other apoptotic markers .
  • Antimicrobial Activity : Research highlights MIP's potential as an antimicrobial agent, with studies demonstrating efficacy against various bacterial strains. Its mechanism may involve inhibition of specific enzymes critical for bacterial survival.
  • Anti-inflammatory Effects : Some derivatives of MIP have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in preclinical models.

The biological activity of MIP is attributed to its interaction with specific molecular targets. These interactions can lead to altered cellular functions through various pathways:

  • Enzyme Inhibition : MIP can inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • DNA Interaction : Certain studies have shown that MIP derivatives can bind to DNA, influencing gene expression and cellular responses to stress .

Research Findings

Recent studies have focused on synthesizing novel MIP derivatives and evaluating their biological activities. Below are key findings from notable research:

StudyFindingsMethodology
MIP derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with GI50 values ranging from 1.06 to 14.9 μM.MTT cell proliferation assay
Induction of apoptosis was confirmed through flow cytometry and immunofluorescence analysis.Cell cycle analysis
Antimicrobial activity was noted against multiple strains, indicating broad-spectrum efficacy.MIC determination

Case Studies

  • Antitumor Activity : A study synthesized a series of imidazo[1,5-a]pyridine-PBD conjugates that demonstrated enhanced DNA binding abilities and significant antitumor activity in breast cancer cell lines. These compounds induced G2/M phase arrest and increased expression of apoptotic markers such as p53 and γ-H2AX .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of MIP derivatives against resistant bacterial strains, highlighting their potential as new therapeutic agents in combating infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl imidazo[1,5-a]pyridine-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA) medium using phosphorous acid as a catalyst, yielding imidazo[1,5-a]pyridines with high efficiency . Alternatively, decarboxylative intramolecular cyclization of amino acid derivatives catalyzed by transition metals (e.g., Cu or Pd) provides regioselective access to the imidazo[1,5-a]pyridine core . Reaction optimization should focus on temperature control (80–120°C), solvent selection (e.g., DMF or toluene), and stoichiometric ratios of formylating agents (e.g., formic acid derivatives) to maximize yields (typically 70–90%) and minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 8.25 ppm for aromatic protons, δ 162.7 ppm for ester carbonyl) to confirm substitution patterns and purity .
  • HRMS : To verify molecular weight (e.g., calculated 176.17 g/mol) and isotopic distribution .
  • X-ray Crystallography : For unambiguous determination of bond angles and crystal packing, as demonstrated for structurally related imidazo[1,5-a]pyridine derivatives .

Q. What are common chemical transformations of this compound in medicinal chemistry?

  • Methodological Answer : The ester group at the 1-position undergoes hydrolysis to carboxylic acids under basic conditions (NaOH/EtOH), enabling further derivatization . The pyridine ring can be functionalized via electrophilic substitution (e.g., halogenation at the 3-position using NBS or SOCl2\text{SOCl}_2) . Nucleophilic displacement of the methyl ester with amines or thiols is also feasible for prodrug design .

Advanced Research Questions

Q. How can regioselectivity challenges in C-H functionalization of this compound be addressed?

  • Methodological Answer : Computational studies (DFT) suggest that electron-withdrawing groups (e.g., the methyl ester) direct electrophilic substitution to the 3-position of the pyridine ring. Experimental validation using Friedel-Crafts acylation with Lewis acids (e.g., AlCl3_3) confirms preferential acylation at the 3-position, achieving >80% regioselectivity . Transition-metal-catalyzed C-H activation (e.g., Pd/Cu systems) can further enhance selectivity for late-stage diversification .

Q. What computational modeling approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like tyrosine kinases, leveraging structural data from related imidazo[1,5-a]pyridine inhibitors . QSAR models using descriptors like logP (calculated ~1.8) and topological polar surface area (TPSA ~50 Ų) predict blood-brain barrier permeability and metabolic stability .

Q. What biological activity data exists for this compound, and how can researchers validate its therapeutic potential?

  • Methodological Answer : While direct data is limited, structurally analogous compounds show kinase inhibitory activity (IC50_{50} < 1 μM for cancer targets) . In vitro assays (e.g., kinase profiling panels) and cellular viability studies (MTT assays on cancer cell lines) are recommended. Fluorescence-based binding assays (e.g., FP-TAMRA probes) quantify target engagement .

Q. How does the stability of this compound vary under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) reveal ester hydrolysis as the primary degradation pathway. LC-MS analysis identifies the carboxylic acid derivative as the major degradant. Buffered solutions (pH 7.4, 37°C) show <10% degradation over 24 hours, suggesting suitability for in vitro assays .

Q. What strategies mitigate off-target effects in preclinical studies of this compound derivatives?

  • Methodological Answer : Isoform selectivity profiling (e.g., kinase panels) and CRISPR-based gene knockout models identify off-target kinases. Metabolite identification (e.g., HRMS/MS) in hepatocyte incubations reveals reactive intermediates, guiding structural modifications (e.g., fluorine substitution) to reduce toxicity .

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